methyl 1-(piperidin-4-yl)-1H-pyrrole-2-carboxylate hydrochloride
Overview
Description
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of numerous studies. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The exact molecular structure of “methyl 1-(piperidin-4-yl)-1H-pyrrole-2-carboxylate hydrochloride” would need to be determined through further analysis.
Chemical Reactions Analysis
Piperidine derivatives can participate in a variety of chemical reactions. For instance, they can act as excellent catalysts for many condensation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For a similar compound, 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride, it is reported to be a solid at room temperature .
Scientific Research Applications
Cancer Treatment Research
Methyl 1-(piperidin-4-yl)-1H-pyrrole-2-carboxylate hydrochloride has been explored in the field of cancer treatment. One study mentions a compound related to this chemical structure, highlighting its potential in inhibiting Aurora A, an enzyme implicated in cancer progression (ロバート ヘンリー,ジェームズ, 2006).
Catalysis and Synthesis
This chemical has been utilized in catalysis and synthetic chemistry. For example, its derivatives were synthesized using a FeCl2/Et3N binary catalytic system, which is significant for introducing substituents at the pyrrole nitrogen (E. Galenko et al., 2015).
Synthetic Methods Development
Research has been conducted on the development of synthetic methods using compounds related to this compound. One study focuses on synthesizing trifluoromethyl-substituted aminopyrroles, which can be transformed into related compounds (A. Khlebnikov et al., 2018).
Electrochemical Studies
In electrochemical studies, derivatives of this compound have been explored. For instance, the electrochemical oxidation of 1-N-substituted piperidin-4-ones led to the formation of related carboxylates, highlighting a potential application in electrochemical processes (M. Elinson et al., 2006).
Medicinal Chemistry
This compound has been studied in medicinal chemistry, particularly in the context of interactions with receptors, such as the CB1 cannabinoid receptor. Such studies help understand the molecular interactions and potential therapeutic applications (J. Shim et al., 2002).
Corrosion Inhibition
In the context of material science, derivatives of this compound have been evaluated as corrosion inhibitors, which is crucial for industrial applications (M. Jeeva et al., 2015).
Safety and Hazards
Future Directions
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Properties
IUPAC Name |
methyl 1-piperidin-4-ylpyrrole-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-15-11(14)10-3-2-8-13(10)9-4-6-12-7-5-9;/h2-3,8-9,12H,4-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMNAOCTUIEWPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CN1C2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240528-40-8 | |
Record name | methyl 1-(piperidin-4-yl)-1H-pyrrole-2-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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